molecular formula C10H7BrClN B6352657 1-(4-Bromo-2-chlorophenyl)-1H-pyrrole CAS No. 383137-64-2

1-(4-Bromo-2-chlorophenyl)-1H-pyrrole

Cat. No. B6352657
CAS RN: 383137-64-2
M. Wt: 256.52 g/mol
InChI Key: JWEIEJHHJMCSRJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives has been studied for their antimicrobial and antiproliferative properties .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) . For example, the molecular formula of 4-Bromo-2-chlorophenol is C6H4BrClO .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported. For example, 4-Bromo-2-chlorophenol has a molecular weight of 207.45, and it is a solid at 20 degrees Celsius . Another related compound, 1-[(4-Bromo-2-chlorophenyl)carbonyl]pyrrolidine, is a liquid .

Safety and Hazards

The safety and hazards of related compounds have been documented. For instance, 4-Bromo-2-chlorophenyl isocyanate is considered hazardous and can cause skin and eye irritation . Similarly, 4-Bromo-2-chlorophenol is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions of research on “1-(4-Bromo-2-chlorophenyl)-1H-pyrrole” and related compounds could involve further exploration of their antimicrobial and antiproliferative properties, as well as their potential applications in various fields . Additionally, more research is needed to fully understand the physical and chemical properties, safety and hazards, and mechanisms of action of these compounds.

Mechanism of Action

Target of Action

The primary target of 1-(4-Bromo-2-chlorophenyl)-1H-pyrrole, also known as Profenofos , is the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system, where it breaks down acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system .

Mode of Action

Profenofos acts by inhibiting the acetylcholinesterase enzyme . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. The excess acetylcholine overstimulates the nervous system, causing a range of symptoms and ultimately leading to the death of pests .

Biochemical Pathways

The action of Profenofos primarily affects the cholinergic pathway in the nervous system . By inhibiting acetylcholinesterase, it disrupts the normal function of this pathway, leading to overstimulation of the nervous system . The compound can be degraded by microbes, with 4-Bromo-2-chlorophenol being a major degradation metabolite .

Pharmacokinetics

It’s known that the compound can be metabolized by various organisms, including microbes . The metabolites, including 4-Bromo-2-chlorophenol, can be further degraded or excreted .

Result of Action

The inhibition of acetylcholinesterase by Profenofos leads to an overstimulation of the nervous system, causing symptoms such as dizziness and paralysis . In pests, this overstimulation is lethal . The compound can also affect non-target organisms, including pollinators, birds, mammals, and invertebrates, potentially impacting ecosystem functioning .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Profenofos. For instance, the compound’s degradation can be influenced by the presence of certain microbes . Additionally, the compound’s toxicity can be influenced by factors such as temperature and pH . .

properties

IUPAC Name

1-(4-bromo-2-chlorophenyl)pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEIEJHHJMCSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-2-chlorophenyl)-1H-pyrrole

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